N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide
Description
N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide is a benzimidazole-linked benzamide derivative. The benzimidazole moiety is a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capacity and aromatic stability, while the nitro and methyl substituents on the benzamide ring may influence electronic properties and bioactivity .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-6-7-12(10-15(11)21(23)24)17(22)18-9-8-16-19-13-4-2-3-5-14(13)20-16/h2-7,10H,8-9H2,1H3,(H,18,22)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRUSVVGPCANJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC2=NC3=CC=CC=C3N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization to introduce the nitrobenzamide group . Common reagents used in these reactions include formic acid, trimethyl orthoformate, and aromatic aldehydes . The reaction conditions often involve heating in the presence of a catalyst such as CuCl and TMEDA in DMSO at elevated temperatures .
Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The benzimidazole ring can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrobenzamide group.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions .
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
Antimicrobial Activity
Research has shown that benzimidazole derivatives exhibit notable antimicrobial properties. A study highlighted the synthesis of various benzimidazole derivatives, including N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide, which demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism is thought to involve interference with bacterial cell wall synthesis and function, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Properties
Benzimidazole derivatives have also been explored for their anti-inflammatory effects. In several studies, compounds similar to this compound exhibited significant inhibition of inflammatory mediators. For instance, compounds were tested against COX enzymes, showing promising results in reducing inflammation comparable to standard anti-inflammatory drugs .
Case Studies
Synthesis and Derivatives
The synthesis of this compound involves multiple steps starting from readily available precursors such as 4-methyl-3-nitrobenzoic acid and ethyl derivatives of benzimidazole. The synthetic pathway typically includes the formation of amide bonds through coupling reactions, often utilizing coupling agents or catalysts to enhance yield and purity .
Future Research Directions
Given the promising results observed in preliminary studies, future research should focus on:
- Clinical Trials : Evaluating the safety and efficacy of this compound in human subjects.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its pharmacological effects.
- Analog Development : Synthesizing and testing analogs with modified structures to improve potency and selectivity against specific targets.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cell proliferation and survival, such as kinases and transcription factors.
Pathways Involved: It can modulate signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key structural analogs differ in substituents on the benzamide ring, impacting molecular weight, polarity, and solubility:
*Calculated based on structural similarity.
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group (strong electron-withdrawing) at position 3 in the target compound may enhance electrophilicity compared to the 4-bromo analog (moderate electron-withdrawing) . This could influence binding to biological targets like enzymes or receptors.
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antitumor and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. The structural formula is represented as follows:
This compound features a nitro group and a benzimidazole moiety, which are critical for its biological interactions.
Antitumor Activity
Recent studies have demonstrated that compounds with benzimidazole structures exhibit significant antitumor properties. For instance, a study evaluating various benzimidazole derivatives found that certain compounds exhibited high potential to inhibit cell proliferation across multiple cancer cell lines. Specifically, in 2D assays, the IC50 values for selected compounds were reported as follows:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5 | HCC827 | 6.26 ± 0.33 |
| 6 | NCI-H358 | 6.48 ± 0.11 |
| 9 | HCC827 | 20.46 ± 8.63 |
| 15 | NCI-H358 | 16.00 ± 9.38 |
These results indicate that this compound may possess similar antitumor activity, warranting further investigation into its efficacy and mechanism of action .
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown promising antimicrobial activity. A study highlighted that several benzimidazole derivatives demonstrated effective inhibition against various bacterial strains. The presence of the nitro group was noted to enhance this activity, suggesting a possible mechanism involving disruption of microbial DNA or protein synthesis .
The proposed mechanisms for the biological activity of this compound include:
- DNA Binding : Compounds with similar structures have been shown to bind within the minor groove of DNA, potentially interfering with replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways, contributing to its antitumor effects .
- Receptor Interaction : In silico studies suggest effective binding to serotonin receptors (5-HT4R and 5-HT7R), indicating potential roles in modulating neurotransmitter systems .
Case Studies
A notable case study involved the evaluation of a series of benzimidazole derivatives for their biological activities. The study concluded that modifications on the benzimidazole scaffold significantly influenced their potency against cancer cell lines and bacterial pathogens. The introduction of specific substituents, such as nitro or chloro groups, was found to enhance both antitumor and antimicrobial activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
